
R-(+)-Salsolinol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
R-(+)-Salsolinol hydrochloride: is a chiral isoquinoline alkaloid derivative. It is a hydrochloride salt form of R-(+)-Salsolinol, which is a naturally occurring compound found in the brain and various plants. This compound has garnered interest due to its potential neuropharmacological effects and its role in the metabolism of dopamine, a critical neurotransmitter.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of R-(+)-Salsolinol hydrochloride typically involves the condensation of dopamine with acetaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield R-(+)-Salsolinol. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions:
Oxidation: R-(+)-Salsolinol can undergo oxidation to form various quinone derivatives.
Reduction: The compound can be reduced to its corresponding tetrahydroisoquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
科学的研究の応用
Chemistry: R-(+)-Salsolinol hydrochloride is used as a precursor in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its role in the metabolism of dopamine. It is used to investigate the biochemical pathways involved in neurodegenerative diseases like Parkinson’s disease.
Medicine: The compound has potential therapeutic applications due to its neuropharmacological effects. It is being explored as a treatment for neurological disorders and as a tool to understand the mechanisms of addiction and neuroprotection.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a building block for the synthesis of various bioactive compounds.
作用機序
R-(+)-Salsolinol hydrochloride exerts its effects primarily through interactions with the dopaminergic system. It can inhibit the reuptake of dopamine, leading to increased levels of this neurotransmitter in the synaptic cleft. Additionally, it may act as an agonist or antagonist at various dopamine receptors, modulating their activity. The compound also influences the activity of enzymes involved in dopamine metabolism, such as monoamine oxidase and catechol-O-methyltransferase.
類似化合物との比較
Salsolinol: The racemic form of R-(+)-Salsolinol, which contains both R and S enantiomers.
Tetrahydropapaveroline: Another isoquinoline derivative with similar neuropharmacological properties.
Norsalsolinol: A structurally related compound with distinct biological activities.
Uniqueness: R-(+)-Salsolinol hydrochloride is unique due to its specific chiral configuration, which imparts distinct pharmacological properties compared to its racemic or S enantiomer counterparts. Its selective interaction with dopamine receptors and enzymes involved in dopamine metabolism makes it a valuable tool in neuropharmacological research.
特性
CAS番号 |
57916-12-8 |
|---|---|
分子式 |
C10H14ClNO2 |
分子量 |
215.67 g/mol |
IUPAC名 |
(1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H/t6-;/m1./s1 |
InChIキー |
WSVCGYSRZYNJMC-FYZOBXCZSA-N |
異性体SMILES |
C[C@@H]1C2=CC(=C(C=C2CCN1)O)O.Cl |
正規SMILES |
CC1C2=CC(=C(C=C2CCN1)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


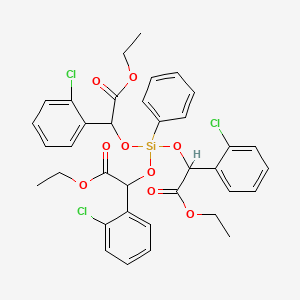
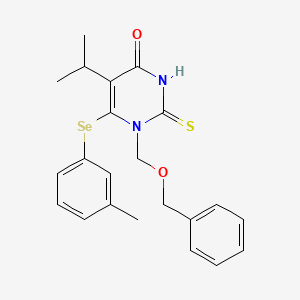
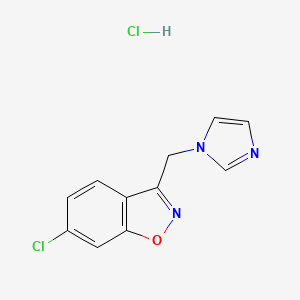
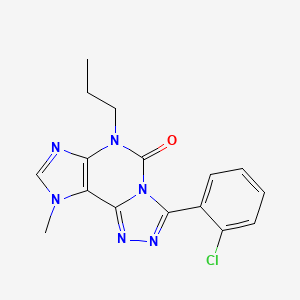
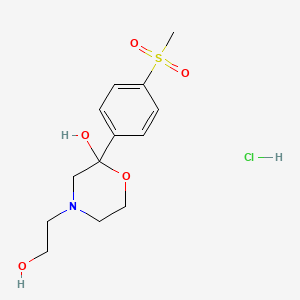
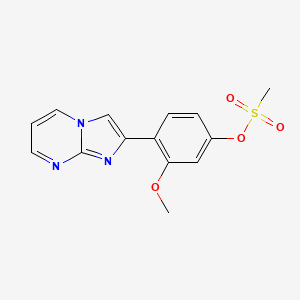
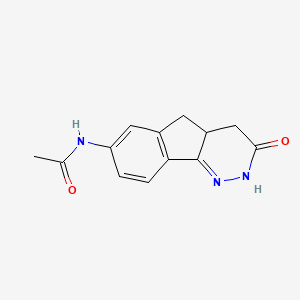




![N,N-diethylethanamine;2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B12772902.png)
![3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B12772907.png)

